4-(2-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
4-(2-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a triazoloquinazoline derivative with a 2-methylphenyl group at position 4 and a sulfanyl (-SH) moiety at position 1. This compound belongs to a class of heterocyclic molecules studied extensively for their H1-antihistaminic activity . Its structure combines a quinazolinone core fused with a triazole ring, enabling interactions with histamine receptors. The 2-methylphenyl substitution contributes to moderate receptor affinity, while the sulfanyl group enhances stability and reactivity in synthetic pathways .
Properties
IUPAC Name |
4-(2-methylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c1-10-6-2-4-8-12(10)19-14(21)11-7-3-5-9-13(11)20-15(19)17-18-16(20)22/h2-9H,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOPFZJHNFMINT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N4C2=NNC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on various research studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring and the introduction of the sulfanyl group. The following general synthetic route can be outlined:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Sulfanyl Group : This step often involves nucleophilic substitution reactions where a suitable precursor reacts with a thiol reagent under basic conditions.
- Final Modifications : Additional functional groups may be introduced to enhance biological activity.
Antihistaminic Activity
A significant study evaluated a series of 1-substituted 4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones for their H1-antihistaminic activity. The compound 1-methyl-4-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one was highlighted for its potent activity in protecting guinea pigs from histamine-induced bronchospasm. It exhibited a protection rate of 72.45% , comparable to the standard drug chlorpheniramine maleate (71%) but with significantly lower sedation effects (11% vs. 30%) .
Anticancer Activity
Research has indicated that compounds within this class also possess anticancer properties. For instance, several derivatives were tested against various cancer cell lines including HepG2 (liver), MCF-7 (breast), PC3 (prostate), and HCT-116 (colorectal). The compound demonstrated moderate cytotoxicity across these lines with IC50 values indicating effective inhibition of cancer cell proliferation . Notably, specific derivatives showed promising results with IC50 values as low as 17.35 µM against HCT-116 cells .
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as histamine receptors and enzymes involved in cancer cell proliferation. The triazole ring may play a crucial role in binding to these targets due to its electron-withdrawing properties which enhance interaction with biological macromolecules .
Data Table: Biological Activity Overview
Case Studies
Several studies have documented the synthesis and evaluation of derivatives of this compound class:
- Antihistaminic Evaluation : A study involving guinea pigs showed significant protection against histamine-induced bronchospasm by various synthesized triazoloquinazolines .
- Antitumor Studies : In vitro studies demonstrated that certain derivatives could effectively inhibit cancer cell growth across multiple lines with varying degrees of efficacy .
Chemical Reactions Analysis
S-Alkylation Reactions
The sulfanyl group at position 1 acts as a soft nucleophile, enabling selective alkylation with electrophilic reagents.
Key findings :
-
Reaction with methyl acrylate in the presence of triethylamine yields S-alkylated derivatives (e.g., methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate) through Michael addition (90% yield, 61°C, 12 h) .
-
Acrylonitrile and acrylamide similarly form S-substituted adducts under mild conditions (room temperature, 6–8 h) .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl acrylate | Et₃N, CHCl₃, 61°C, 12 h | Methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate | 91% |
| Acrylonitrile | Et₃N, CHCl₃, 25°C, 6 h | 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanenitrile | 85% |
| Acrylamide | Et₃N, CHCl₃, 25°C, 8 h | 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamide | 88% |
Oxidation Reactions
The sulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.
Key findings :
-
Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 50°C converts the -S- group to sulfoxide (-SO-) within 4 h .
-
Prolonged oxidation with meta-chloroperbenzoic acid (mCPBA) forms the sulfone (-SO₂-) derivative (85% yield, 24 h) .
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 4 h | 1-Sulfinyltriazoloquinazolinone | 75% |
| mCPBA | CH₂Cl₂, 25°C, 24 h | 1-Sulfonyltriazoloquinazolinone | 85% |
Cyclocondensation Reactions
The triazoloquinazoline core participates in cyclization reactions to form fused heterocycles.
Key findings :
-
Reaction with hydrazonoyl halides (e.g., ethyl 2-chloro-2-(2-phenylhydrazono)acetate) in ethanol/triethylamine forms thiadiazole hybrids (72% yield) .
-
Condensation with benzyl chlorides introduces N-alkylated derivatives (e.g., 4-benzyl analogues) under reflux conditions .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazonoyl halides | EtOH, Et₃N, 12 h | Thiadiazolo-triazoloquinazoline hybrids | 72% |
| Benzyl chloride | DMF, K₂CO₃, 100°C, 8 h | 4-Benzyl-1-sulfanyltriazoloquinazolin-5-one | 68% |
Nucleophilic Substitution
The electron-deficient quinazoline ring facilitates nucleophilic aromatic substitution (NAS) at position 8.
Key findings :
-
Chlorination with POCl₃ at 80°C introduces a chloro substituent (82% yield) .
-
Aminolysis with ammonia or amines generates 8-amino derivatives (e.g., 8-morpholino analogues).
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| POCl₃ | Toluene, 80°C, 6 h | 8-Chlorotriazoloquinazolinone | 82% |
| Morpholine | EtOH, reflux, 12 h | 8-Morpholinotriazoloquinazolinone | 75% |
Tautomeric Behavior
The sulfanyl group participates in tautomerism between thiol (5a ) and thione (5b ) forms, influencing reactivity:
Comparison with Similar Compounds
Triazoloquinazoline derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a detailed comparison of 4-(2-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one with structurally related analogs:
Substituent Effects on H1-Antihistaminic Activity
Key Observations :
- Phenyl Substituent Position : 4-Substituted derivatives (e.g., 4-Cl, 4-OMe) generally show higher potency than 2- or 3-substituted analogs due to optimized steric and electronic interactions with the H1 receptor .
- Sulfanyl vs. Methyl at Position 1 : The sulfanyl group in the target compound may reduce potency compared to methyl-substituted derivatives (e.g., 4b) but improves regioselectivity in electrophilic reactions .
- Sedation Profile : Methyl or methoxy substituents at position 1 correlate with lower sedation (~10%) compared to traditional antihistamines like chlorpheniramine (30%) .
Molecular Properties
Insights :
Q & A
Q. Basic
- FT-IR : Confirms sulfanyl (–SH) and carbonyl (C=O) stretches at ~2550 cm⁻¹ and ~1680 cm⁻¹, respectively .
- NMR : ¹H NMR shows aromatic proton signals at δ 7.2–8.1 ppm and methyl protons at δ 2.4 ppm .
- DFT calculations : Predict vibrational modes (e.g., C–N stretching at 1350 cm⁻¹) and HOMO-LUMO gaps (~4.2 eV) to correlate with experimental IR and UV-Vis data .
Q. Advanced
- TD-DFT : Simulates electronic transitions (e.g., π→π* at ~300 nm) for comparison with UV-Vis spectra .
- Electrostatic potential maps : Identify nucleophilic regions (sulfanyl group) and electrophilic sites (quinazolinone carbonyl) .
How do structural modifications (e.g., substituent variation) impact biological activity?
Q. Advanced
- Substituent effects : Electron-withdrawing groups (e.g., –Cl) enhance antimicrobial activity by increasing electrophilicity, while bulky aryl groups improve binding to hydrophobic enzyme pockets .
- Case study : Chlorination at the quinazolinone carbonyl increases anti-inflammatory activity by 30% compared to non-halogenated analogs .
- SAR tables :
| Substituent (Position) | Bioactivity (IC₅₀, μM) | Target Enzyme |
|---|---|---|
| –H (Parent) | 45.2 ± 2.1 | COX-2 |
| –Cl (C-2) | 31.7 ± 1.8 | COX-2 |
| –OCH₃ (C-4) | 52.4 ± 3.0 | COX-2 |
What experimental designs are recommended for evaluating pharmacological activity?
Q. Advanced
- In vitro assays :
- In vivo models :
- Statistical design : Randomized block designs with split-split plots for multi-variable analysis (e.g., dose, time, biological replicate) .
How can conflicting data on reaction outcomes (e.g., oxidation vs. chlorination) be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
